molecular formula C48H22 B3053868 1,1'-Bicoronene CAS No. 56663-32-2

1,1'-Bicoronene

Cat. No. B3053868
CAS RN: 56663-32-2
M. Wt: 598.7 g/mol
InChI Key: MMJZVCGISFDVDU-UHFFFAOYSA-N
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Description

1,1'-Bicoronene is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is composed of two coronene units that are fused together at their edges, resulting in a highly symmetrical structure. The synthesis of 1,1'-Bicoronene has been a challenging task due to its complex structure, but recent advancements in synthetic methods have made it possible to produce this compound in large quantities.

Mechanism of Action

The mechanism of action of 1,1'-Bicoronene is not well understood, but it is believed to be related to its unique structure and electronic properties. This compound has a highly symmetrical structure, which allows for efficient charge transport. Additionally, the presence of aromatic rings in the structure of 1,1'-Bicoronene allows for strong pi-pi interactions, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,1'-Bicoronene. However, studies have shown that this compound is not toxic to cells and does not exhibit any significant cytotoxicity. Additionally, 1,1'-Bicoronene has been shown to have low solubility in water, which may limit its potential use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1'-Bicoronene is its excellent charge transport properties, which make it a potential candidate for use in electronic devices. Additionally, recent advancements in synthetic methods have made it possible to produce this compound in large quantities, which is essential for its potential use in industrial applications. However, the limitations of 1,1'-Bicoronene include its limited solubility in water and the lack of information available on its mechanism of action.

Future Directions

There are several future directions for research on 1,1'-Bicoronene. One potential area of research is the development of new synthetic methods for producing this compound in a more efficient and cost-effective manner. Additionally, further studies are needed to understand the mechanism of action of 1,1'-Bicoronene and its potential use in electronic devices. Finally, research is needed to explore the potential use of this compound in other applications, such as catalysis and materials science.
Conclusion
In conclusion, 1,1'-Bicoronene is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis of this compound has been a challenging task, but recent advancements in synthetic methods have made it possible to produce this compound in large quantities. 1,1'-Bicoronene has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices. However, further research is needed to understand the mechanism of action of this compound and its potential use in other applications.

Synthesis Methods

The synthesis of 1,1'-Bicoronene is a multi-step process that involves the coupling of two coronene units. One of the most commonly used methods for synthesizing this compound is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile. In this case, the two coronene units act as the diene and dienophile, respectively. Other methods that have been used for the synthesis of 1,1'-Bicoronene include the Suzuki-Miyaura coupling and the McMurry coupling.

Scientific Research Applications

1,1'-Bicoronene has been the subject of extensive scientific research due to its unique properties and potential applications. One of the most promising applications of this compound is in the field of organic electronics. 1,1'-Bicoronene has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in electronic devices such as field-effect transistors and solar cells.

properties

IUPAC Name

1-coronen-1-ylcoronene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H22/c1-5-25-9-11-29-17-19-33-35(21-31-15-13-27-7-3-23(1)37-39(25)43(29)47(33)45(31)41(27)37)36-22-32-16-14-28-8-4-24-2-6-26-10-12-30-18-20-34(36)48-44(30)40(26)38(24)42(28)46(32)48/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJZVCGISFDVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C8=C9C=CC1=C2C9=C3C(=C8)C=CC4=C3C3=C(C=CC(=C32)C=C1)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610626
Record name 1,1'-Bicoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56663-32-2
Record name 1,1'-Bicoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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